N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
This compound, identified as BG15877 (CAS: 1251612-21-1), has the molecular formula C₁₈H₁₃FN₆O₂ and a molecular weight of 364.33 g/mol . Its structure features a 4-fluorophenyl group linked to an acetamide backbone, with a 1,2,4-oxadiazole ring substituted at the 3-position by a pyridin-4-yl group and at the 5-position by a 1H-imidazole moiety. The compound’s design aligns with trends in medicinal chemistry that exploit heterocycles for enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-13-1-3-14(4-2-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-5-7-20-8-6-12/h1-9,11H,10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJBCGHRDVNQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the imidazole and fluorophenyl groups. Conventional heating and microwave irradiation techniques are often employed to facilitate these reactions . The use of specific catalysts and reagents, such as palladium catalysts in Suzuki-Miyaura coupling reactions, is common to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be utilized to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Scientific Research Applications
N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s fluorophenyl and oxadiazole groups play a crucial role in its binding affinity and activity. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Heterocyclic Core Modifications :
- The target compound’s 1,2,4-oxadiazole and imidazole combination (vs. thiadiazole in or sulfonamide in ) may influence electronic properties and hydrogen-bonding capacity. For example, the oxadiazole’s electron-deficient nature enhances interactions with aromatic residues in enzyme active sites, whereas thiadiazole derivatives in exhibit higher hydrophobicity.
- The pyridin-4-yl group in BG15877 provides a planar aromatic system for π-π stacking, contrasting with the trifluoromethylphenyl group in , which introduces strong electron-withdrawing effects and improved metabolic resistance.
Biological Activity Trends: The trifluoromethylphenyl-thiadiazole analog in demonstrated cytotoxicity against breast cancer cells (IC₅₀: 12 µM), suggesting that electron-withdrawing groups enhance anticancer potency. However, the target compound’s pyridine-oxadiazole motif might favor different targets, such as kinases or proteases.
Solubility and Bioavailability :
- The sulfonamide group in ’s Compound 3 likely improves aqueous solubility compared to the target compound’s acetamide linkage. This modification is critical for oral bioavailability in drug development .
Biological Activity
N-(4-fluorophenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C15H13FN4O2S. Its structure features a 4-fluorophenyl group attached to an acetamide moiety, linked through an imidazole and oxadiazole ring system. This unique arrangement contributes to its biological efficacy.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : The oxadiazole derivatives have shown promising results in inhibiting various cancer cell lines. A study reported that derivatives of oxadiazoles demonstrated significant cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC50 values ranging from 2.76 µM to 9.27 µM .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Specific derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity against strains like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Some studies suggest that compounds within this class may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory responses .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on several enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which are implicated in various disease processes .
- Interaction with Cellular Targets : The imidazole and oxadiazole moieties allow for interaction with specific protein targets involved in cancer progression and inflammation, enhancing the compound's therapeutic potential.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that modified oxadiazole derivatives exhibited superior antitumor activity compared to their precursors, particularly against renal cancer cell lines .
- Broad-Spectrum Antimicrobial Activity : A series of synthesized derivatives were tested against multiple bacterial strains, revealing MIC values as low as 4.69 µM for Bacillus subtilis, indicating strong antimicrobial potential .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
